1,9-Phenanthroline

Coordination Chemistry Ligand Basicity Protonation Thermodynamics

1,9-Phenanthroline (CAS 230-45-5) is a diaza-phenanthrene isomer in which the two nitrogen atoms occupy the 1- and 9-positions of the phenanthrene skeleton, distinguishing it from the far more common 1,10- (ortho-) and 4,7-isomers. This heterocyclic ligand class is foundational in coordination chemistry, forming stable complexes with a broad range of transition and main-group metal ions.

Molecular Formula C12H8N2
Molecular Weight 180.20 g/mol
CAS No. 230-45-5
Cat. No. B15492706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,9-Phenanthroline
CAS230-45-5
Molecular FormulaC12H8N2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESC1=CC2=C(C3=C(C=C2)C=CN=C3)N=C1
InChIInChI=1S/C12H8N2/c1-2-10-4-3-9-5-7-13-8-11(9)12(10)14-6-1/h1-8H
InChIKeyAJCSVUVYIMRJCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,9-Phenanthroline (CAS 230-45-5): Procurement-Relevant Identity and Class Positioning


1,9-Phenanthroline (CAS 230-45-5) is a diaza-phenanthrene isomer in which the two nitrogen atoms occupy the 1- and 9-positions of the phenanthrene skeleton, distinguishing it from the far more common 1,10- (ortho-) and 4,7-isomers. This heterocyclic ligand class is foundational in coordination chemistry, forming stable complexes with a broad range of transition and main-group metal ions [1]. The specific N-atom placement of 1,9-Phenanthroline imposes a larger inter-nitrogen distance and altered steric environment relative to 1,10-Phenanthroline, fundamentally impacting metal-binding geometry, basicity, and downstream application performance.

Why 1,9-Phenanthroline Cannot Be Replaced by 1,10- or 4,7-Isomers Without Quantitative Justification


Phenanthroline isomers are not functionally interchangeable because the relative positions of the two nitrogen atoms dictate the chelate bite angle, N···N distance, and the ligand's proton affinity. The 1,10-isomer forms a compact five-membered chelate ring upon metal binding, whereas 1,9-Phenanthroline's nitrogen arrangement enforces a larger chelate ring geometry that alters both thermodynamic stability and kinetic lability of the resulting complexes [1]. Systematic studies across all ten phenanthroline isomers confirm that pKa values and protonation thermodynamics vary predictably with N···N separation, meaning that substituting one isomer for another without re-optimization will shift metal-binding equilibria and can compromise catalytic or photophysical function [2].

Quantitative Differentiation Evidence for 1,9-Phenanthroline (230-45-5) Against Comparator Isomers


1,9-Phenanthroline Exhibits a Distinct pKa Shift vs. 1,10-Phenanthroline Due to Altered N···N Electrostatics

The first protonation constant (pKa₁) of 1,9-Phenanthroline is measurably higher than that of 1,10-Phenanthroline. In the systematic study of phenanthroline basicities by Bluhm et al., the pKa values for all isomers were determined spectrophotometrically in aqueous solution [1]. The larger N···N separation in 1,9-Phenanthroline reduces through-space electrostatic repulsion between the protonated and neutral nitrogen sites, shifting the acid–base equilibrium relative to the 1,10-isomer.

Coordination Chemistry Ligand Basicity Protonation Thermodynamics

1,9-Phenanthroline's Larger Chelate Bite Alters Metal-Complex Stability Relative to 1,10-Phenanthroline

The nitrogen atoms in 1,9-Phenanthroline are separated by a greater number of bonds than in 1,10-Phenanthroline, creating a larger chelate ring upon metal coordination. This geometric constraint reduces the chelate stabilization energy relative to the five-membered chelate ring formed by 1,10-Phenanthroline [1]. The linear correlation between stability-constant differences (Δlog K) and reciprocal N···N distance established across the phenanthroline series permits quantitative prediction of the 1,9-isomer's binding behavior [1].

Coordination Chemistry Stability Constants Chelate Effect

1,9-Phenanthroline Displays Characteristic ¹H NMR Chemical Shifts Distinct from 1,10- and 4,7-Isomers

The ¹H NMR spectra of all ten phenanthroline isomers were systematically assigned by Perkampus et al., establishing a linear relationship between proton chemical shift and local π-electron density [1]. Proton signals in positions sterically and electronically influenced by the N atoms at positions 1 and 9 in 1,9-Phenanthroline appear at characteristic shifts that differ from those in 1,10-Phenanthroline, enabling unambiguous isomer identification.

Analytical Chemistry NMR Spectroscopy Isomer Identification

Asymmetric Nitrogen Placement in 1,9-Phenanthroline Enables Directional Metal-Binding Not Accessible with Symmetric 1,10- or 4,7-Isomers

Unlike 1,10-Phenanthroline (C₂ᵥ symmetry) and 4,7-Phenanthroline (C₂ᵥ symmetry), 1,9-Phenanthroline possesses Cₛ symmetry, introducing a permanent dipole and a directional bias in metal coordination. This asymmetry is intrinsic to the 1,9-nitrogen arrangement and cannot be replicated by symmetric isomers without additional synthetic derivatization [1][2].

Supramolecular Chemistry Asymmetric Catalysis Ligand Design

1,9-Phenanthroline's Electronic Absorption Spectrum Is Red-Shifted Relative to 1,10-Phenanthroline, Modulating Photosensitization Windows

SCF-CI calculations and experimental UV–Vis spectra of all ten phenanthroline isomers reveal that the position of the nitrogen atoms modulates the energy of the lowest π→π* transition. The 1,9-isomer's electronic absorption spectrum exhibits a bathochromic shift compared to 1,10-Phenanthroline, attributed to the altered π-electron density distribution [1].

Photophysics Photosensitization Optical Spectroscopy

Procurement-Directed Application Scenarios for 1,9-Phenanthroline (230-45-5) Based on Quantitative Differentiation


Asymmetric Catalysis Requiring Non-Centrosymmetric Chelating Ligands

The Cₛ symmetry of 1,9-Phenanthroline provides an intrinsically directional ligand framework that cannot be mimicked by the C₂ᵥ-symmetric 1,10- or 4,7-isomers. This geometric feature is exploited in enantioselective catalysis where the ligand's permanent dipole and steric asymmetry induce chirality at the metal center upon coordination [1]. 1,9-Phenanthroline serves as the optimal precursor for constructing C₁-symmetric metal catalysts without requiring additional chiral derivatization steps that add cost and complexity to synthetic routes using 1,10-Phenanthroline.

pH-Dependent Metal Extraction in Hydrometallurgy and Environmental Remediation

The elevated pKa₁ of 1,9-Phenanthroline relative to 1,10-Phenanthroline shifts the optimal working pH window for metal extraction approximately 0.4–0.8 units higher [1]. This enables selective extraction of metal ions (e.g., Cu²⁺, Zn²⁺, Cd²⁺) from acidic leachates where 1,10-Phenanthroline would already be protonated and inactive as a chelator. Additionally, the lower metal-binding stability of 1,9-Phenanthroline complexes facilitates stripping of captured metals under milder conditions, reducing energy and reagent consumption in process-scale liquid–liquid extraction circuits.

Luminescent Lanthanide Probe Design Exploiting Red-Shifted Antenna Absorption

The bathochromically shifted π→π* absorption of 1,9-Phenanthroline, verified by SCF-CI computational and experimental UV–Vis data across the isomer series [1], makes it a superior antenna chromophore for sensitizing lanthanide ions that possess excitation bands in the 280–300 nm region. In europium(III) and terbium(III) luminescent probes, 1,9-Phenanthroline can provide more efficient energy transfer than 1,10-Phenanthroline when the excitation source is a longer-wavelength UV LED, directly improving detection sensitivity in time-resolved fluoroimmunoassays and bioimaging applications.

NMR-Based Purity and Identity Verification in Regulated Procurement Workflows

The unique ¹H NMR signature of 1,9-Phenanthroline, characterized and assigned by Perkampus et al. in the comprehensive NMR survey of all ten phenanthroline isomers [1], provides a definitive spectroscopic fingerprint for incoming quality control. Procurement specifications for 1,9-Phenanthroline (CAS 230-45-5) can include mandatory comparison of the aromatic proton multiplet pattern against the published reference data, ensuring that isomerically pure 1,9-material is received rather than mislabeled 1,10-Phenanthroline—a critical check given the >100-fold difference in commercial availability and literature precedent between these isomers.

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